

What is the chemical structure of Pyrocatechol monoglucoside?

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Compound of Interest

Compound Name: Pyrocatechol monoglucoside

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An In-Depth Technical Guide to **Pyrocatechol Monoglucoside**

Introduction

Pyrocatechol monoglucoside is a phenolic glycoside that has garnered interest in various scientific fields. It is notably isolated from *Dioscorea nipponica* Mak. and has applications in the synthesis of azo dyes[1]. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for professionals in research and drug development.

Chemical Structure and Properties

Pyrocatechol monoglucoside consists of a pyrocatechol moiety, also known as catechol or 1,2-dihydroxybenzene, linked to a glucose unit through an O-glycosidic bond. The systematic name for this compound is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol[2].

The structural formula is represented by the SMILES string:

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O[2]. This structure combines the aromatic and antioxidant-associated properties of pyrocatechol with the increased solubility and potential for biological interaction conferred by the glucose molecule.

Physicochemical Data

The key quantitative properties of **Pyrocatechol monoglucoside** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₁₆ O ₇	[2][3][4][5]
Molecular Weight	272.25 g/mol	[1][2][3][4]
CAS Number	2400-71-7	[2][3][4][6]
Purity	>98%	[2][3][4]
Physical Description	Powder	[2][4]
Solubility	Soluble in DMSO, Pyridine, Methanol, and Ethanol.	[4]
Storage Conditions	Store at -20°C in a sealed, dry condition.	[2][3]

Experimental Protocols

While a specific, detailed protocol for the laboratory synthesis of **Pyrocatechol monoglucoside** is not readily available in the public domain, general methodologies for the synthesis of its core components, particularly pyrocatechol, are well-documented. The synthesis of the final glycoside would typically involve a glycosylation reaction between a protected glucose derivative and pyrocatechol.

Illustrative Synthesis of the Pyrocatechol Moiety

One established method for the industrial preparation of pyrocatechol is the hydroxylation of phenol with hydrogen peroxide in the presence of an acid catalyst[7][8].

Protocol: Phenol Hydroxylation to Pyrocatechol

- **Reaction Setup:** A reaction vessel is charged with phenol and a strong protic acid catalyst, such as sulfuric acid or a sulfonic acid[7][8].

- **Reagent Addition:** Hydrogen peroxide is added gradually to the reaction mixture. The temperature is carefully controlled to prevent runaway reactions.
- **Reaction Conditions:** The reaction is typically stirred for several hours at a controlled temperature to ensure complete conversion.
- **Work-up:** Upon completion, the reaction mixture contains a mixture of pyrocatechol, hydroquinone, and unreacted phenol[7][8].
- **Purification:** The pyrocatechol is isolated from the product mixture, commonly through distillation[8]. Further purification can be achieved by crystallization. A method for purifying crude pyrocatechol involves its dissolution in water at a temperature between 40°C and 100°C, followed by crystallization upon cooling to between 0°C and 20°C[8].

General Glycosylation Procedure (Conceptual)

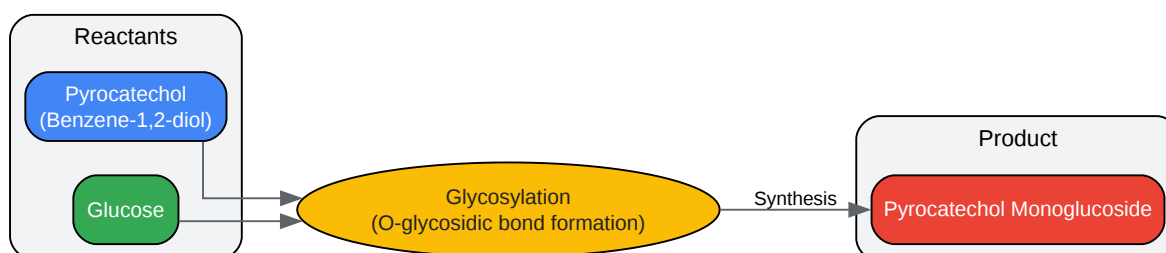
The subsequent step to form **Pyrocatechol monoglucoside** would be a glycosylation reaction. A generalized workflow is described below.

Protocol: Conceptual Glycosylation of Pyrocatechol

- **Protection of Glucose:** The hydroxyl groups of glucose, except for the anomeric one, are protected using appropriate protecting groups to ensure regioselectivity.
- **Activation of Anomeric Carbon:** The anomeric carbon of the protected glucose is activated to form a good leaving group, creating a glycosyl donor.
- **Glycosidic Bond Formation:** The glycosyl donor is reacted with pyrocatechol in the presence of a suitable promoter. One of the hydroxyl groups of pyrocatechol acts as a nucleophile, attacking the anomeric carbon and forming the O-glycosidic bond.
- **Deprotection:** The protecting groups on the glucose moiety are removed to yield the final product, **Pyrocatechol monoglucoside**.
- **Purification:** The final compound is purified using chromatographic techniques, such as column chromatography, to isolate the desired product with high purity.

Logical Relationship in Synthesis

The synthesis of **Pyrocatechol monoglucoside** can be conceptually mapped as the chemical combination of its two primary constituents through a glycosylation reaction.



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Caption: Conceptual workflow for the synthesis of **Pyrocatechol monoglucoside**.

Potential Biological Significance

While comprehensive biological activity data for **Pyrocatechol monoglucoside** is limited, the activities of its constituent parts, pyrocatechol and glycosides, are well-studied. Pyrocatechol and its derivatives are known for their antioxidant properties, stemming from their ability to scavenge free radicals[9]. Glycosides, in general, exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antidiabetic effects[10]. The combination of these two moieties in **Pyrocatechol monoglucoside** suggests potential for unique biological activities that warrant further investigation by researchers in drug discovery and development.

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